molecular formula C4H4F6O3P+ B155880 Bis(2,2,2-trifluoroethyl) phosphite CAS No. 92466-70-1

Bis(2,2,2-trifluoroethyl) phosphite

Cat. No. B155880
CAS RN: 92466-70-1
M. Wt: 245.04 g/mol
InChI Key: IMDCVAFSSZPRRM-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) phosphite is a chemical compound that has been studied for its potential applications in various synthetic reactions. It is a phosphorus-containing compound with trifluoroethyl groups that can participate in a variety of chemical transformations.

Synthesis Analysis

The synthesis of related phosphorus compounds has been explored in several studies. For instance, the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction using tris(2,2,2-trifluoroethyl)phosphite is described, demonstrating the synthetic utility of these types of compounds . Additionally, the synthesis of heavy alkali metal bis(trimethylsilyl)phosphides has been achieved by reacting trimethylsilyl-substituted phosphines with alkali metal tert-butyl alcoholates, showcasing the reactivity of phosphorus compounds with alkali metals .

Molecular Structure Analysis

The molecular structures of phosphorus compounds can be quite diverse. For example, the crystal structures of bis(trimethylsilyl)phosphides display polymeric ladder-type structures, indicating the versatility of phosphorus in forming various geometries . The molecular structure of bis(phosphoryl) and bis(phosphonio) derivatives has been investigated by X-ray crystallography, revealing unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

Bis(2,2,2-trifluoroethyl) phosphite and its derivatives are involved in several chemical reactions. The consecutive reaction of bis(2,2,2-trifluoroethyl) phosphite has been utilized for the one-pot synthesis of 3-cyano-β,γ-unsaturated nitriles with high E-selectivity and excellent yields . Furthermore, bis(trifluoromethyl)iodophosphine sulfide has been used to synthesize compounds where phosphorus atoms are bridged by a sulfur atom9.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2,2,2-trifluoroethyl) phosphite derivatives are influenced by their molecular structure. For instance, the thermal and spectroscopic properties of bis[bis(pentafluoroethyl)phosphinyl]imides have been discussed, with comparisons to bis((trifluoromethyl)sulfonyl)imide derivatives . The redox properties of bis(dimesitylphosphino) derivatives have been investigated through electrochemical measurements .

Scientific Research Applications

Synthesis of Unsaturated Nitriles and Esters

Bis(2,2,2-trifluoroethyl) phosphite has been utilized in the synthesis of various organic compounds. For instance, it is used in the one-pot synthesis of 3-cyano-β, γ-unsaturated nitriles, providing high yields with exclusive or predominant E-selectivity (沈延昌 & 张玉明, 2010). Another application includes the synthesis of substituted 3-alkoxycarbonyl-β,γ-unsaturated esters, again demonstrating significant Z-selectivity (Yanchang Shen & Yuming Zhang, 2003).

Catalysis and Chemical Transformations

This compound plays a critical role in catalytic processes. A study exploring the coordination behavior and application of a bis(phosphite) ligand in isomerizing hydroformylation of internal olefins highlighted its efficacy (Swechchha Pandey & Samir H. Chikkali, 2015). Additionally, bis(2,2,2-trifluoroethyl) phosphonate has been shown to be effective in the synthesis of Z-unsaturated N-methoxy-N-methylamides (S. Fortin, F. Dupont, & P. Deslongchamps, 2002).

Enhancement of Electrochemical Capacitors

In the field of electrochemistry, bis(2,2,2-trifluoroethyl) phosphite and its derivatives have been explored for improving the stability of electrochemical capacitors at higher voltages. This includes its use as a fluorinated additive for acetonitrile/tetraalkylammonium-tetrafluoroborate-based electrolytes (F. C. Krause et al., 2021).

Flame Retardancy in Lithium-Ion Batteries

A notable application of bis(2,2,2-trifluoroethyl) ethylphosphonate, a related compound, is in enhancing the safety of lithium-ion batteries. This compound acts as a flame retardant, significantly reducing the flammability of the electrolyte and improving battery safety (Xiaomin Zhu et al., 2015).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers The relevant papers retrieved include studies on the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and the use of “Bis(2,2,2-trifluoroethyl) phosphite” as a reagent for the synthesis of mono- and diesters of phosphorous acid .

properties

IUPAC Name

oxo-bis(2,2,2-trifluoroethoxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCVAFSSZPRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O[P+](=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,2-trifluoroethyl) phosphite

CAS RN

92466-70-1
Record name Bis(2,2,2-trifluoroethyl) Phosphite
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
CM Timperley, RE Arbon, SA Saunders… - Journal of fluorine …, 2002 - Elsevier
Reaction of phosphorus trichloride with tert-butanol and fluoroalcohols gave bis(fluoroalkyl) phosphites (R F O) 2 P(O)H in 42–89% yield, where R F =HCF 2 CH 2 , H(CF 2 ) 2 CH 2 , H(…
Number of citations: 34 www.sciencedirect.com
J Zaluski - 2016 - digital.maag.ysu.edu
The reaction of primary α-halo esters with potassium bis (2, 2, 2-trifluoroethyl) phosphite (prepared from bis (2, 2, 2-trifluoroethyl) phosphite, potassium hexamethyldisilazide, and 18-…
Number of citations: 3 digital.maag.ysu.edu
NK Gusarova, SF Malysheva, NA Belogorlova… - Russian Journal of …, 2020 - Springer
Two ways for the synthesis of new representatives of non-symmetric organic phosphites with polyfluoroalkyl substituents were developed based on organic dichlorophosphites. The …
Number of citations: 2 link.springer.com
YC Shen, YM Zhang - Chinese Journal of Chemistry, 2003 - Wiley Online Library
Consecutive Reaction of Bis [2, 2, 2â•’trifluoroethyl] phosphite. Oneâ•’pot Synthesis of Substituted 3â•’Cyanoâ Page 1 CHINESE JOURNAL OF CHEMISTRY 2003, 21, 907-909 907 …
Number of citations: 3 onlinelibrary.wiley.com
GM Ciszewski, JA Jackson - Organic preparations and procedures …, 1999 - Taylor & Francis
The Michaelis-Becker reaction is a well known method for the synthesis of alkylphosphonates,'although the yields of phosphono esters tend to be relatively 10w. l'Although the …
Number of citations: 14 www.tandfonline.com
LA Rizzo - 2013 - digital.maag.ysu.edu
A new method for the synthesis of bis (2,2,2- trifluoroethyl) (Z)-vinyl phosphonates from bis (2,2,2-trifluoroethyl) 1-alkynyl phosphonates is described. 1-Alkynyl phosphonates, in the …
Number of citations: 5 digital.maag.ysu.edu
RA Bowman, JR Stock, JA Jackson - Organic preparations and …, 1999 - Taylor & Francis
Phosphorochloridate electrophiles have found extensive applications in organic synthesis in the preparation of P-ketophosphonates,'a-phosphono lactones and esters, 2 ketene acetal …
Number of citations: 8 www.tandfonline.com
DE Gibbs, C Larsen - Synthesis, 1984 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 26 www.thieme-connect.com
A DePizzo - 2010 - digital.maag.ysu.edu
A new method for the synthesis of bis(2,2,2-trifluoroethyl) [beta]-ketophosphonates from bis(2,2,2-trifluoroethyl) 1-alkynylphosphonates is described herein. Bis(2,2,2-trifluoroethyl) 1-…
Number of citations: 3 digital.maag.ysu.edu
GM Ciszewski - 1998 - digital.maag.ysu.edu
The Michaelis-Becker reaction was extended to the synthesis of bis(2,2,2-trifluoroethyl) phosphonates. Reaction of the anion of bis(2,2,2-trifluoroethyl) phosphite with a series of a-halo …
Number of citations: 2 digital.maag.ysu.edu

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